molecular formula C29H47N9O6 B12407517 KRAS inhibitor-11

KRAS inhibitor-11

Cat. No.: B12407517
M. Wt: 617.7 g/mol
InChI Key: ZTEFZLXCKMSXDP-HLPFYSDJSA-N
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Description

KRAS inhibitor-11 is a small molecule designed to target and inhibit the activity of the KRAS protein, which is a member of the RAS family of GTPases. KRAS mutations are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The development of KRAS inhibitors represents a significant advancement in cancer therapeutics, as KRAS has long been considered an “undruggable” target due to its high affinity for GTP and the lack of suitable binding pockets for small molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS inhibitor-11 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:

    Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule through a series of condensation and cyclization reactions.

    Functional Group Modifications: Introduction of various functional groups to enhance the binding affinity and specificity of the inhibitor. This may involve reactions such as halogenation, alkylation, and acylation.

    Final Coupling Reactions: The final step involves coupling the core structure with specific side chains or moieties that are critical for the inhibitor’s activity.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

KRAS inhibitor-11 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may affect its activity and stability.

    Reduction: Reduction reactions can modify the functional groups on the inhibitor, potentially altering its binding properties.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include modified versions of this compound with different functional groups or oxidation states. These modifications can impact the inhibitor’s efficacy and pharmacokinetic properties .

Scientific Research Applications

KRAS inhibitor-11 has a wide range of scientific research applications, including:

Mechanism of Action

KRAS inhibitor-11 exerts its effects by binding to the KRAS protein and inhibiting its activity. The inhibitor targets the GTP-binding pocket of KRAS, preventing the protein from switching to its active GTP-bound state. This inhibition disrupts the downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. By blocking these pathways, this compound induces apoptosis and inhibits the growth of KRAS-driven tumors .

Comparison with Similar Compounds

KRAS inhibitor-11 can be compared with other KRAS inhibitors, such as sotorasib and adagrasib. While all these inhibitors target the KRAS protein, they differ in their binding mechanisms, specificity, and efficacy. For example:

This compound is unique in its specific binding mechanism and its potential to overcome resistance mechanisms observed with other inhibitors. Its development represents a significant advancement in the field of targeted cancer therapy .

Properties

Molecular Formula

C29H47N9O6

Molecular Weight

617.7 g/mol

IUPAC Name

(13S,16S,19S)-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-16-[(2S)-butan-2-yl]-5,8,14,17-tetraoxo-6,9,15,18,22,23,24-heptazatricyclo[20.2.1.09,13]pentacosa-1(25),23-diene-19-carboxamide

InChI

InChI=1S/C29H47N9O6/c1-5-18(4)25-29(44)32-20(27(42)33-21(26(30)41)14-17(2)3)11-13-37-16-19(35-36-37)8-6-10-23(39)31-15-24(40)38-12-7-9-22(38)28(43)34-25/h16-18,20-22,25H,5-15H2,1-4H3,(H2,30,41)(H,31,39)(H,32,44)(H,33,42)(H,34,43)/t18-,20-,21-,22-,25-/m0/s1

InChI Key

ZTEFZLXCKMSXDP-HLPFYSDJSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](CCN2C=C(CCCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N1)N=N2)C(=O)N[C@@H](CC(C)C)C(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(CCN2C=C(CCCC(=O)NCC(=O)N3CCCC3C(=O)N1)N=N2)C(=O)NC(CC(C)C)C(=O)N

Origin of Product

United States

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